

# Spectroscopic and Spectrometric Analysis of 1-(2-Bromobenzyl)piperazine: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 1-(2-Bromobenzyl)piperazine

Cat. No.: B1269321

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound **1-(2-Bromobenzyl)piperazine**, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of a complete, unified experimental dataset for this specific compound in publicly accessible literature, this guide synthesizes predicted data, information from closely related analogs, and established principles of spectroscopic analysis to offer a robust analytical profile.

## Chemical Structure and Properties

**1-(2-Bromobenzyl)piperazine** is a derivative of piperazine, a six-membered heterocyclic compound containing two nitrogen atoms at opposite positions. The structure is characterized by a benzyl group substituted with a bromine atom at the ortho position, which is in turn attached to one of the nitrogen atoms of the piperazine ring.

| Property          | Value                                            |
|-------------------|--------------------------------------------------|
| Molecular Formula | C <sub>11</sub> H <sub>15</sub> BrN <sub>2</sub> |
| Molecular Weight  | 255.16 g/mol                                     |
| CAS Number        | 298705-59-6                                      |
| Predicted XlogP   | 1.8                                              |

# Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei.

## Predicted <sup>1</sup>H NMR Spectral Data

The proton NMR spectrum of **1-(2-Bromobenzyl)piperazine** is expected to show distinct signals for the aromatic protons, the benzylic protons, and the protons of the piperazine ring. The chemical shifts are influenced by the electron-withdrawing effect of the bromine atom and the nitrogen atoms.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment                        |
|----------------------|--------------|-------------|-----------------------------------|
| ~ 7.5 - 7.6          | d            | 1H          | Ar-H (adjacent to Br)             |
| ~ 7.1 - 7.4          | m            | 3H          | Ar-H                              |
| ~ 3.6                | s            | 2H          | Ar-CH <sub>2</sub> -N             |
| ~ 2.8 - 3.0          | t            | 4H          | -N-CH <sub>2</sub> - (piperazine) |
| ~ 2.4 - 2.6          | t            | 4H          | -N-CH <sub>2</sub> - (piperazine) |
| ~ 1.9                | s (broad)    | 1H          | N-H (piperazine)                  |

Note: Predicted chemical shifts are based on the analysis of similar structures and established NMR principles. Actual experimental values may vary.

## Predicted <sup>13</sup>C NMR Spectral Data

The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule.

| Chemical Shift (ppm) | Assignment                           |
|----------------------|--------------------------------------|
| ~ 138                | Quaternary Ar-C (C-Br)               |
| ~ 132                | Quaternary Ar-C (C-CH <sub>2</sub> ) |
| ~ 127 - 130          | Ar-CH                                |
| ~ 124                | Ar-CH                                |
| ~ 62                 | Ar-CH <sub>2</sub> -N                |
| ~ 54                 | -N-CH <sub>2</sub> - (piperazine)    |
| ~ 46                 | -N-CH <sub>2</sub> - (piperazine)    |

Note: Predicted chemical shifts are based on the analysis of similar structures and established NMR principles. Actual experimental values may vary.

## Infrared (IR) Spectroscopy

Infrared spectroscopy identifies functional groups within a molecule based on their characteristic vibrational frequencies.

## Predicted IR Absorption Bands

| Wavenumber (cm <sup>-1</sup> ) | Intensity      | Assignment                                          |
|--------------------------------|----------------|-----------------------------------------------------|
| 3300 - 3500                    | Medium, broad  | N-H stretch (piperazine)                            |
| 3000 - 3100                    | Medium         | Aromatic C-H stretch                                |
| 2800 - 3000                    | Medium         | Aliphatic C-H stretch<br>(piperazine and benzyl)    |
| 1580 - 1620                    | Medium to Weak | C=C stretch (aromatic ring)                         |
| 1450 - 1500                    | Medium         | C=C stretch (aromatic ring)                         |
| 1100 - 1300                    | Strong         | C-N stretch                                         |
| 750 - 770                      | Strong         | C-H out-of-plane bend (ortho-disubstituted benzene) |
| 650 - 700                      | Strong         | C-Br stretch                                        |

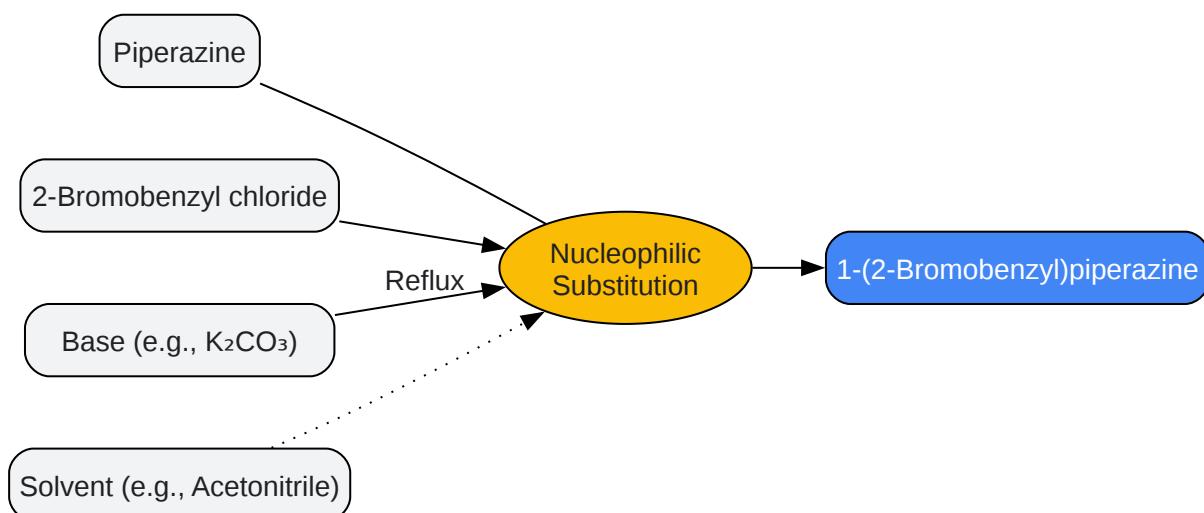
## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

## Predicted Mass Spectral Data

The mass spectrum of **1-(2-Bromobenzyl)piperazine** is expected to show a molecular ion peak corresponding to its molecular weight. The presence of bromine will result in a characteristic isotopic pattern for the molecular ion and bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (due to the <sup>79</sup>Br and <sup>81</sup>Br isotopes).

| m/z     | Assignment                                                                                    |
|---------|-----------------------------------------------------------------------------------------------|
| 254/256 | [M] <sup>+</sup> (Molecular ion)                                                              |
| 255/257 | [M+H] <sup>+</sup>                                                                            |
| 170/172 | [M - C <sub>4</sub> H <sub>9</sub> N <sub>2</sub> ] <sup>+</sup> (Loss of piperazine radical) |
| 85      | [C <sub>4</sub> H <sub>9</sub> N <sub>2</sub> ] <sup>+</sup> (Piperazine fragment)            |


Note: The m/z values for bromine-containing fragments will appear as doublets with approximately 1:1 intensity ratio.

## Experimental Protocols

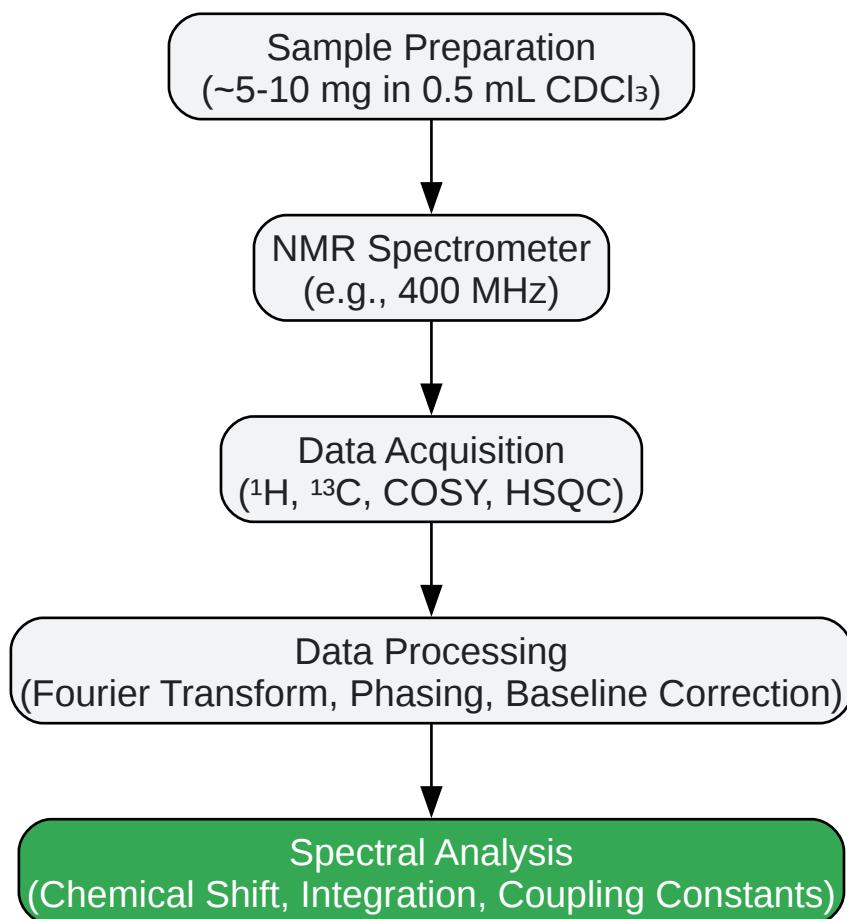
While specific experimental details for the acquisition of the spectral data for **1-(2-Bromobenzyl)piperazine** are not available in a single source, the following are general protocols typically employed for the characterization of similar piperazine derivatives.

### Synthesis of **1-(2-Bromobenzyl)piperazine**

A common method for the synthesis of N-substituted piperazines is the nucleophilic substitution reaction between piperazine and a suitable benzyl halide.



[Click to download full resolution via product page](#)


#### Synthesis of **1-(2-Bromobenzyl)piperazine**.

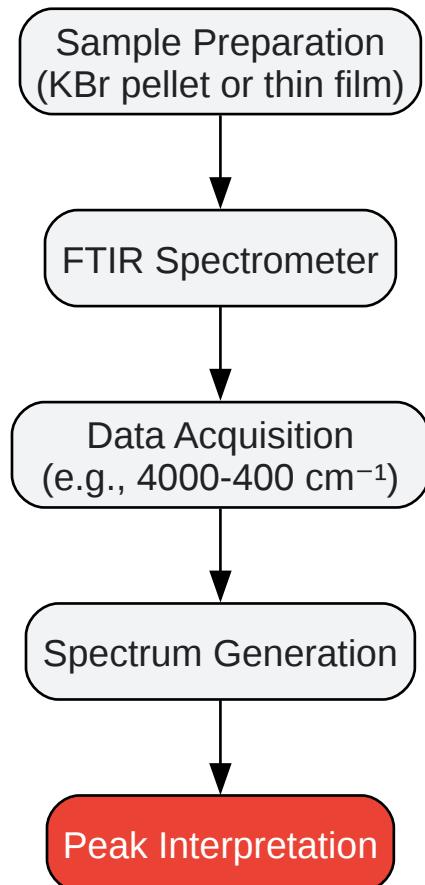
##### Procedure:

- Piperazine is dissolved in a suitable solvent such as acetonitrile.
- An excess of a base, like potassium carbonate, is added to the mixture.

- 2-Bromobenzyl chloride is added dropwise to the stirring solution.
- The reaction mixture is refluxed for several hours until the reaction is complete (monitored by TLC).
- After cooling, the inorganic salts are filtered off, and the solvent is removed under reduced pressure.
- The crude product is purified by column chromatography on silica gel.

## NMR Spectroscopy



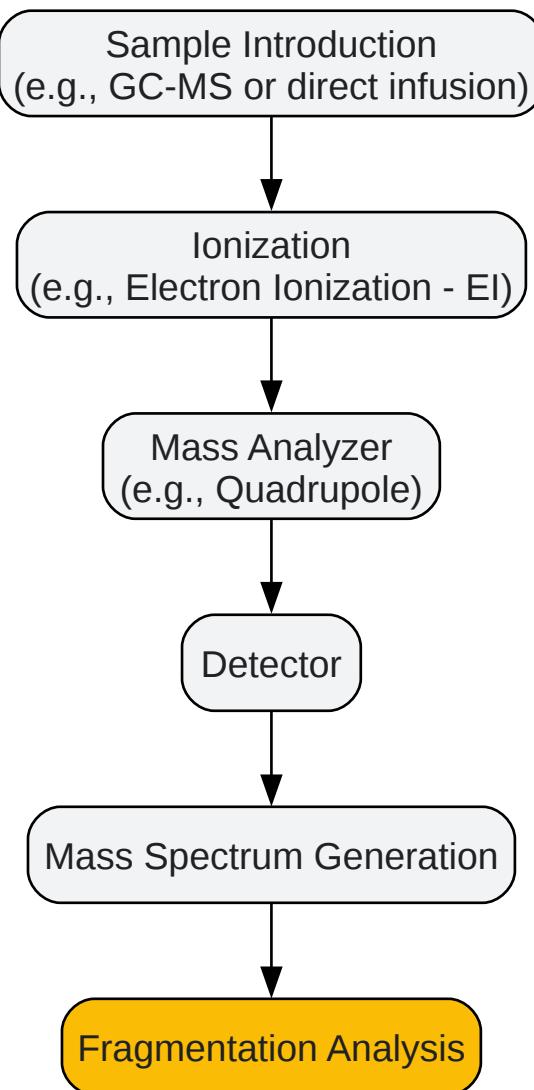

[Click to download full resolution via product page](#)

NMR analysis workflow.

<sup>1</sup>H and <sup>13</sup>C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent, commonly chloroform-d (CDCl<sub>3</sub>), with tetramethylsilane

(TMS) as an internal standard.

## IR Spectroscopy




[Click to download full resolution via product page](#)

IR analysis workflow.

FTIR spectra are generally recorded using the KBr pellet method or as a thin film on a salt plate. The spectrum is typically scanned over the range of 4000-400  $\text{cm}^{-1}$ .

## Mass Spectrometry



[Click to download full resolution via product page](#)

MS analysis workflow.

Mass spectra can be obtained using various techniques, with Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) being a common method for compounds of this type. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

## Conclusion

This technical guide provides a detailed, albeit predictive, spectral profile of **1-(2-Bromobenzyl)piperazine**. The presented data and protocols are based on established spectroscopic principles and data from analogous compounds, offering a valuable resource for

researchers in the synthesis, identification, and development of novel piperazine-based compounds. Experimental verification of this data is encouraged for definitive structural confirmation.

- To cite this document: BenchChem. [Spectroscopic and Spectrometric Analysis of 1-(2-Bromobenzyl)piperazine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1269321#1-2-bromobenzyl-piperazine-spectral-data-nmr-ir-ms>

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)